Heparin Cofactor Activity: Near-Complete Ablation in Barcelona 2 Versus Wild-Type Antithrombin
Barcelona 2 (modeled by the homologous R48C murine substitution, equivalent to human Arg47Cys) exhibits near-total loss of heparin cofactor activity. In a chromogenic anti-FXa assay with heparin, residual factor Xa activity was 96±4.3% for Barcelona 2/R47C plasma versus 8.4±2% for wild-type plasma at 1.5 minutes (p<0.001; n=6–8), representing an ~11.4-fold difference in inhibitory capacity [1]. In contrast, progressive (heparin-independent) anti-FXa activity was indistinguishable from wild-type: 37±7.8% residual FXa activity for Barcelona 2/R47C versus 42±10% for wild-type at 30 minutes (p>0.05) [1]. This confirms that the functional defect is exclusively heparin-dependent.
| Evidence Dimension | Residual factor Xa activity in heparin cofactor chromogenic assay |
|---|---|
| Target Compound Data | 96±4.3% residual FXa activity at 1.5 min (R48C mouse plasma, equivalent to human R47C Barcelona 2) |
| Comparator Or Baseline | Wild-type antithrombin: 8.4±2% residual FXa activity at 1.5 min |
| Quantified Difference | ~11.4-fold higher residual FXa activity (near-complete loss of heparin cofactor function) |
| Conditions | Coamatic amidolytic anti-FXa heparin cofactor assay (Chromogenix); plasma from homozygous R48C knock-in mice; 1.5 min incubation; n=6–8 |
Why This Matters
This direct, statistically powered comparison establishes Barcelona 2 as a definitive heparin-binding-null control for anti-FXa assays, enabling researchers to discriminate heparin-dependent from heparin-independent inhibitory mechanisms with a signal-to-noise ratio exceeding 10:1.
- [1] Dewerchin M, Hérault JP, Wallays G, et al. Life-threatening thrombosis in mice with targeted Arg48-to-Cys mutation of the heparin-binding domain of antithrombin. Circ Res. 2003;93(11):1120-1126. doi:10.1161/01.RES.0000103634.69868.4F. PMID: 14670838. View Source
